3-Bromo-5,7-dimethoxy-chromen-2-one
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Overview
Description
3-bromo-5,7-dimethoxy-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring lactones first derived from Tonka beans in 1820 and are widely found in nature, including green plants, fungi, and bacteria
Preparation Methods
The synthesis of 3-bromo-5,7-dimethoxy-2H-chromen-2-one involves several steps, typically starting with the bromination of a suitable precursor. One common method involves the bromination of 5,7-dimethoxy-2H-chromen-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions to ensure the selective bromination at the desired position.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced technologies to improve yield and reduce production costs.
Chemical Reactions Analysis
3-bromo-5,7-dimethoxy-2H-chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
3-bromo-5,7-dimethoxy-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug development.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly acetylcholinesterase and butyrylcholinesterase, which are relevant to neurodegenerative diseases like Alzheimer’s.
Industrial Applications: It is used as a derivatization reagent in analytical chemistry for the quantitation of various compounds.
Mechanism of Action
The mechanism of action of 3-bromo-5,7-dimethoxy-2H-chromen-2-one involves its interaction with specific molecular targets. For example, in enzyme inhibition studies, the compound binds to the active site of enzymes like acetylcholinesterase, preventing the breakdown of neurotransmitters and thereby exerting its effects . The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
3-bromo-5,7-dimethoxy-2H-chromen-2-one can be compared with other coumarin derivatives, such as:
4-bromomethyl-6,7-dimethoxycoumarin: Similar in structure but with different substitution patterns, leading to variations in biological activity and applications.
7-hydroxy-4-methylcoumarin: Known for its use in fluorescence studies and as a precursor for other biologically active compounds.
The uniqueness of 3-bromo-5,7-dimethoxy-2H-chromen-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H9BrO4 |
---|---|
Molecular Weight |
285.09 g/mol |
IUPAC Name |
3-bromo-5,7-dimethoxychromen-2-one |
InChI |
InChI=1S/C11H9BrO4/c1-14-6-3-9(15-2)7-5-8(12)11(13)16-10(7)4-6/h3-5H,1-2H3 |
InChI Key |
MRFGVOXDFJYILX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C(C(=O)O2)Br)C(=C1)OC |
Origin of Product |
United States |
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